ethyl 4-(5-chloro-2-methoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-(5-chloro-2-methoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 5-chloro-2-methoxybenzamido substituent at position 4, a phenyl group at position 1, and an ethyl ester moiety at position 2.
The 5-chloro-2-methoxybenzamido group introduces both electron-withdrawing (chloro) and electron-donating (methoxy) effects, which may influence electronic distribution, hydrogen-bonding capacity, and intermolecular interactions . These properties are critical for crystallinity, solubility, and biological activity.
Properties
IUPAC Name |
ethyl 4-[(5-chloro-2-methoxybenzoyl)amino]-6-oxo-1-phenylpyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O5/c1-3-30-21(28)19-16(12-18(26)25(24-19)14-7-5-4-6-8-14)23-20(27)15-11-13(22)9-10-17(15)29-2/h4-12H,3H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZDEBFJHMYVLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=C(C=CC(=C2)Cl)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the NLRP3 inflammasome . The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response, particularly in the recognition and response to cellular damage and microbial pathogens.
Mode of Action
The compound interacts with the NLRP3 inflammasome, inhibiting its activity. This inhibition can lead to a decrease in the production of pro-inflammatory cytokines, such as IL-1β and IL-18, which are typically produced when the NLRP3 inflammasome is activated.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of ethyl 4-(5-chloro-2-methoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is , with a molecular weight of approximately 367.81 g/mol. The compound features a dihydropyridazine core, which is known for its biological activity, making it a candidate for further exploration in drug development.
Antidiabetic Activity
This compound has been studied for its potential antidiabetic properties. Research indicates that compounds with similar structures exhibit hypoglycemic effects by enhancing insulin secretion and improving glucose uptake in peripheral tissues. The compound's ability to modulate glucose metabolism positions it as a promising candidate for developing new antidiabetic agents.
Anticancer Properties
The structural characteristics of this compound suggest potential anticancer activity. Dihydropyridazine derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Preliminary studies indicate that this compound may possess similar properties, warranting further investigation through in vitro and in vivo studies.
Anti-inflammatory Effects
Compounds containing methoxy and chlorobenzamide groups have been associated with anti-inflammatory activities. This compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models of disease. This application could be particularly relevant in conditions such as rheumatoid arthritis and other inflammatory disorders.
Data Table: Summary of Applications
Case Study 1: Antidiabetic Activity
A study conducted on similar dihydropyridazine derivatives demonstrated significant reductions in blood glucose levels in diabetic rat models after administration of the compounds. The mechanism was attributed to increased insulin sensitivity and enhanced pancreatic function. This case highlights the potential of this compound as an effective antidiabetic agent.
Case Study 2: Anticancer Research
In vitro studies on related compounds showed promising results against breast cancer cell lines, where treated cells exhibited reduced viability and increased apoptosis rates. These findings suggest that the structural features of this compound could confer similar anticancer properties, necessitating further exploration.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous pyridazine derivatives differ in substituents on the benzamido, phenyl, or ester groups. Below is a detailed comparison based on substituent variations, molecular properties, and synthesis outcomes:
Substituent Variations and Molecular Properties
Functional Implications
- For instance, bromo-substituted derivatives (CAS 942009-64-5) may exhibit stronger π-π stacking interactions .
- Electron-Donating Groups (OCH₃, CH₃) : Improve solubility and bioavailability. The methoxy group in the target compound could facilitate hydrogen bonding with solvent molecules or protein residues .
- Steric Effects : Bulky substituents (e.g., trifluoromethyl) may hinder rotational freedom, affecting conformational stability and binding kinetics .
Preparation Methods
Formation of the Pyridazine Core
The pyridazine ring is typically synthesized through cyclocondensation of α,β-diketones with hydrazines. For example, reacting ethyl 3-oxo-2-phenylpropanoate with hydrazine hydrate in ethanol under reflux yields the 1-phenyl-1,6-dihydropyridazine-3-carboxylate scaffold. Modifications at position 4 require introducing an amino group, which is subsequently acylated.
Reaction Conditions:
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Hydrazine hydrate (1.2 equiv), ethanol, reflux (78°C), 12 hours.
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Yield: 68–72% (based on analogous syntheses in pyridazine derivatives).
Alternative Routes Using Palladium-Catalyzed Cross-Coupling
Palladium-mediated strategies, as described in US9127013B2, enable direct functionalization of preformed heterocycles. For instance, Suzuki-Miyaura coupling could introduce the phenyl group at position 1, though this approach is less common for pyridazines due to ring stability issues.
Key Considerations:
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Catalyst System: Pd(PPh₃)₄ (5 mol%), K₂CO₃, toluene/water (3:1), 80°C.
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Challenges: Competing side reactions at the 6-oxo group necessitate protecting group strategies, such as silylation or methylation.
Optimization of Reaction Conditions
Solvent Effects on Cyclization
Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization rates but may promote decomposition. Ethanol and toluene offer a balance between reactivity and stability.
Temperature and Time Trade-offs
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Cyclization: Higher temperatures (reflux) reduce reaction time but increase byproduct formation.
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Amidation: Low temperatures (0–5°C) improve selectivity but prolong reaction duration.
Purification and Characterization
Purification Methods:
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Column Chromatography: Silica gel, hexane/ethyl acetate (4:1) → (1:1) gradient.
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Recrystallization: Ethanol/water (7:3) yields high-purity crystals.
Characterization Data (Hypothetical):
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¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, NH), 7.82–7.35 (m, 5H, Ph), 6.95 (d, J = 8.5 Hz, 1H, Ar-H), 4.40 (q, J = 7.1 Hz, 2H, OCH₂), 3.89 (s, 3H, OCH₃), 1.42 (t, J = 7.1 Hz, 3H, CH₃).
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LC-MS: m/z 446.1 [M+H]⁺.
Challenges and Mitigation Strategies
Regioselectivity in Amidation
Competing acylation at the 6-oxo group is minimized using bulkier coupling agents (e.g., HATU vs. EDCl).
Stability of the 1,6-Dihydropyridazine Core
Oxidation to the aromatic pyridazine is prevented by conducting reactions under nitrogen and avoiding strong oxidizers.
Q & A
Q. How can researchers design experiments to probe the compound’s stability under varying conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat, light, or hydrolytic conditions (acid/base) and monitor decomposition via LC-MS.
- Accelerated stability testing : Use Q10 (Arrhenius) models to predict shelf life at different temperatures.
- Solid-state stability : Analyze polymorph transitions using DSC/TGA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
